1-(4-Chlorophenyl)-3-{[4-(trifluoromethoxy)phenyl]amino}pyrrolidine-2,5-dione
Overview
Description
1-(4-Chlorophenyl)-3-{[4-(trifluoromethoxy)phenyl]amino}pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C17H12ClF3N2O3 and its molecular weight is 384.7 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-chlorophenyl)-3-{[4-(trifluoromethoxy)phenyl]amino}-2,5-pyrrolidinedione is 384.0488544 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- The chemical synthesis of related compounds often involves the reaction of specific chlorophenyl and trifluoromethoxy phenyl groups to create biologically active scaffolds. For instance, the synthesis of pyrrolo[2,3-b]pyridine scaffolds has shown the creation of compounds with significant yields, demonstrating the versatility of chlorophenyl compounds in medicinal chemistry (Sroor, 2019).
Photoluminescent and Magnetic Properties
- Research into the photoluminescent and magnetic properties of compounds related to "1-(4-chlorophenyl)-3-{[4-(trifluoromethoxy)phenyl]amino}-2,5-pyrrolidinedione" has been conducted, exploring the synthesis of conjugated polymers with notable photoluminescent characteristics. These findings indicate potential applications in electronics and materials science due to their enhanced photochemical stability and solubility in common organic solvents (Beyerlein & Tieke, 2000).
Antioxidant Properties
- The synthesis of triazole derivatives incorporating the chlorophenyl moiety has been explored for their antioxidant properties. This research underscores the potential of these compounds in developing new antioxidants, which could have implications for addressing oxidative stress-related conditions (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Novel Polyimides
- Studies have also focused on the synthesis of novel polyimides derived from diamine monomers containing chlorophenyl groups. These materials exhibit outstanding thermal stability, hydrophobicity, and solubility, pointing to their suitability for advanced material applications, particularly in areas requiring high thermal resistance and specific material properties (Huang et al., 2017).
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(trifluoromethoxy)anilino]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O3/c18-10-1-5-12(6-2-10)23-15(24)9-14(16(23)25)22-11-3-7-13(8-4-11)26-17(19,20)21/h1-8,14,22H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAUDVGSRSVAQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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